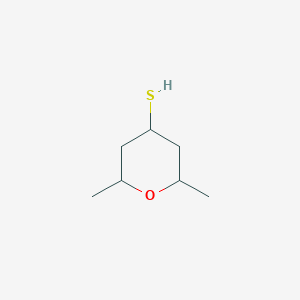

2,6-Dimethyloxane-4-thiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14OS |

|---|---|

Molecular Weight |

146.25 g/mol |

IUPAC Name |

2,6-dimethyloxane-4-thiol |

InChI |

InChI=1S/C7H14OS/c1-5-3-7(9)4-6(2)8-5/h5-7,9H,3-4H2,1-2H3 |

InChI Key |

FQXLSQQZCJKEQV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(O1)C)S |

Origin of Product |

United States |

Elucidation of Synthetic Methodologies for 2,6 Dimethyloxane 4 Thiol

Strategic Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally breaking down a target molecule into simpler, commercially available starting materials. The most logical disconnections for 2,6-dimethyloxane-4-thiol involve the carbon-sulfur bond and the carbon-oxygen bonds that form the oxane ring.

A primary disconnection strategy would involve cleaving the C4-S bond, suggesting a precursor such as a 2,6-dimethyloxan-4-one or a suitably activated derivative (e.g., a tosylate or halide) at the C4 position. This approach simplifies the problem to the synthesis of the substituted oxane ring and a subsequent thiolation step.

Alternatively, a disconnection of the C-O bonds of the oxane ring could be envisioned. This would lead to an acyclic precursor, a substituted diol, which could then undergo cyclization to form the desired ring system. The thiol functionality could be introduced either before or after the cyclization event. The choice between these pathways depends on the stereochemical control required and the availability of starting materials.

Key Disconnections for this compound:

| Disconnection | Precursor | Corresponding Forward Reaction |

| C4-S Bond | 2,6-Dimethyloxan-4-one or activated alcohol | Nucleophilic substitution with a thiolating agent |

| C2-O and C6-O Bonds | Substituted hexane-2,4,6-triol derivative | Intramolecular cyclization (e.g., Williamson ether synthesis) |

Classical Synthetic Approaches to this compound

Classical synthetic methods provide a robust foundation for the synthesis of this compound. These approaches can be categorized into three main strategies: introduction of the thiol group onto a pre-formed oxane ring, construction of the oxane ring from an acyclic precursor already bearing the sulfur functionality (or a precursor to it), and multi-step functional group interconversions.

This approach commences with a 2,6-dimethyloxane derivative functionalized at the C4 position, allowing for the introduction of the thiol group. A common precursor would be 2,6-dimethyloxan-4-ol. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a sulfur nucleophile.

Alternatively, a Mitsunobu reaction provides a pathway for the direct conversion of the alcohol to a thioester, which can then be hydrolyzed to the desired thiol. Another route involves the oxidation of the alcohol to the corresponding ketone, 2,6-dimethyloxan-4-one. This ketone can then undergo various reactions to introduce the thiol group. For instance, it can be converted to a dithioketal, which is subsequently reduced.

Potential Thiolation Reactions:

| Starting Material | Reagents | Intermediate | Product |

| 2,6-Dimethyloxan-4-ol | 1. TsCl, pyridine; 2. NaSH | 2,6-Dimethyloxan-4-yl tosylate | This compound |

| 2,6-Dimethyloxan-4-ol | DEAD, PPh₃, Thioacetic acid | S-(2,6-Dimethyloxan-4-yl) ethanethioate | This compound (after hydrolysis) |

| 2,6-Dimethyloxan-4-one | Ethanedithiol, BF₃·OEt₂ | 2,6-Dimethyl-1,4-dithiaspiro[4.5]decane | This compound (after reduction) |

An alternative strategy involves the formation of the oxane ring as a key step. This typically starts with an acyclic precursor containing the necessary carbon framework and functionalities. An intramolecular Williamson ether synthesis is a classic method for forming cyclic ethers. This would involve a substituted halo-alcohol, where the alkoxide displaces the halide to form the ring.

Another powerful method for constructing substituted tetrahydropyrans is the Prins cyclization. This reaction involves the acid-catalyzed condensation of an alkene and an aldehyde. For the synthesis of this compound, a homoallylic alcohol could react with an aldehyde to generate the oxane ring system. The thiol group or a protected version thereof would need to be incorporated into one of the starting materials.

In many synthetic sequences, the direct introduction of a thiol group can be challenging due to its reactivity and potential for side reactions. Therefore, a multi-step approach involving the interconversion of other functional groups into a thiol is often employed.

For example, a carboxylic acid group at the C4 position of the oxane ring could be reduced to an alcohol, which is then converted to the thiol as described in section 2.2.1. Alternatively, an alkene functionality could be introduced at the C4 position, followed by an anti-Markovnikov hydrothiolation using a thiolating agent in the presence of a radical initiator.

Advanced and Sustainable Synthetic Protocols

Modern synthetic chemistry increasingly focuses on the development of more efficient, selective, and environmentally benign methodologies.

The presence of stereocenters at the C2 and C6 positions, and potentially at C4, necessitates stereocontrolled synthetic methods to obtain specific stereoisomers of this compound. Asymmetric catalysis offers elegant solutions to this challenge.

For instance, the construction of the oxane ring could be achieved through a catalytic, enantioselective intramolecular etherification. Similarly, catalytic asymmetric reduction of a 2,6-dimethyloxen-4-one could provide stereoselective access to a specific diastereomer of the corresponding alcohol, which can then be converted to the thiol with retention or inversion of configuration.

Recent advances in transition-metal catalysis also provide new avenues for C-S bond formation. For example, palladium- or copper-catalyzed cross-coupling reactions could potentially be adapted for the thiolation of a suitably functionalized 2,6-dimethyloxane derivative. thieme-connect.de The development of chiral ligands for these catalytic systems could enable enantioselective thiolation.

Green Chemistry Principles in this compound Production

The integration of green chemistry principles into the synthesis of this compound aims to reduce environmental impact by utilizing safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents.

Biocatalysis and Benign Reagents: A key green strategy involves the stereoselective reduction of the precursor, 2,6-dimethyloxan-4-one. Biocatalysis, using alcohol dehydrogenases (ADHs), offers a highly selective and environmentally benign alternative to traditional metal hydride reagents. mdpi.com The use of overexpressed ADHs in microbial systems can facilitate the reduction under mild conditions (aqueous media, room temperature), often with exceptional enantio- and diastereoselectivity, yielding specific stereoisomers of the 2,6-dimethyloxan-4-ol intermediate. mdpi.com

Furthermore, the oxidation of thiols to form disulfide polymers, a related area of thiol chemistry, has been achieved using a synergistic system of air and dilute hydrogen peroxide with a recyclable triethylamine catalyst. acs.orgnih.gov Such principles can be adapted for synthetic steps involving thiol manipulation, avoiding harsher oxidizing or reducing agents. The use of deep eutectic solvents (DESs) in radical-mediated hydrothiolation reactions represents another green advancement, providing a recyclable medium that can replace volatile organic compounds (VOCs). semanticscholar.org

The following table summarizes green chemistry approaches applicable to the synthesis.

| Synthetic Step | Conventional Method | Green Alternative | Key Advantages |

| Ketone Reduction | NaBH4, LiAlH4 in THF/Ether | Alcohol Dehydrogenase (ADH) in water | High stereoselectivity, mild conditions, avoids metal waste. |

| Solvent Choice | Dichloromethane (DCM), THF | Deep Eutectic Solvents (DESs), water | Recyclable, reduced toxicity and volatility. semanticscholar.org |

| Thiol Introduction | H2S, Lawesson's Reagent | "Thiol-free" N-thiophthalimide surrogates | Odorless, less toxic, improved handling safety. rsc.org |

| Oxidation/Coupling | Strong chemical oxidants | Air/H2O2 with recyclable catalyst | Benign oxidants, reduced waste. nih.gov |

Flow Chemistry and Continuous Processing Applications

Flow chemistry offers significant advantages for the synthesis of heterocyclic compounds like this compound, including enhanced safety, precise control over reaction parameters, and improved scalability. mtak.huuc.pt This technology is particularly well-suited for multi-step syntheses, allowing for the "telescoping" of reactions without the need to isolate intermediates. uc.pt

A hypothetical continuous flow process for this compound could be designed as follows:

Ring Formation: The initial cyclization to form the 2,6-dimethyloxane ring system is performed in the first reactor module. The small reactor volume minimizes safety risks associated with potentially exothermic reactions. mtak.hu

In-line Reduction: The effluent from the first step, containing 2,6-dimethyloxan-4-one, is directly passed through a packed-bed reactor containing an immobilized reducing agent or a hydrogenation catalyst. This avoids a separate work-up step.

Functional Group Interconversion: The resulting 2,6-dimethyloxan-4-ol stream is then mixed with reagents for conversion to the thiol (e.g., Mitsunobu reagents) in a second reactor coil. The precise temperature and residence time control afforded by flow reactors can maximize yield and minimize side reactions. bohrium.comnih.gov

In-line Purification: The final stream can be passed through scavenger cartridges to remove reaction by-products, such as triphenylphosphine oxide from a Mitsunobu reaction, delivering a purified product stream. uc.pt

This integrated approach reduces manual handling, minimizes exposure to hazardous reagents, and allows for efficient, automated production. springerprofessional.de

Optimization of Reaction Conditions and Isolation Efficiency

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key transformations to consider are the conversion of the ketone precursor to the alcohol and the subsequent conversion to the thiol.

Conversion of 2,6-Dimethyloxan-4-ol to Thiol: The Mitsunobu reaction is a powerful method for converting a secondary alcohol to a thiol with inversion of stereochemistry. missouri.eduorganic-chemistry.orgwikipedia.org This reaction involves triphenylphosphine (PPh3), an azodicarboxylate like diethyl azodicarboxylate (DEAD), and a sulfur nucleophile such as thioacetic acid. After the initial S-thioacetate is formed, a simple hydrolysis step yields the final thiol.

Optimization parameters for this step include the choice of azodicarboxylate, solvent, and temperature. The use of diisopropyl azodicarboxylate (DIAD) can sometimes offer advantages over DEAD. The reaction is typically conducted in solvents like tetrahydrofuran (THF) or dioxane at temperatures ranging from 0 °C to room temperature. nrochemistry.com A major challenge in isolation is the removal of the triphenylphosphine oxide by-product, which can be facilitated by chromatography or by using polymer-supported or fluorous-tagged phosphines.

Interactive Data Table: Optimization of Mitsunobu Thiolation The following table presents hypothetical data for the optimization of the conversion of 2,6-dimethyloxan-4-ol to its S-thioacetate precursor.

| Entry | Azodicarboxylate | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | DEAD | THF | 25 | 12 | 75 |

| 2 | DIAD | THF | 25 | 12 | 81 |

| 3 | DIAD | Dioxane | 25 | 12 | 78 |

| 4 | DIAD | THF | 0 to 25 | 8 | 85 |

| 5 | DEAD | Toluene | 50 | 4 | 68 |

Conversion of 2,6-Dimethyloxan-4-one to Thiol: An alternative route involves the direct conversion of the ketone to a thioketone using a thionating agent like Lawesson's reagent, followed by reduction. organic-chemistry.orgresearchgate.net However, this pathway can be less selective. Another method is the formation of a cyclic dithioacetal from the ketone, which can then be reduced via desulfurization with a reagent like Raney Nickel. youtube.comchemistrysteps.com Optimization of these reactions involves controlling stoichiometry, temperature, and reaction time to prevent side-product formation.

Diastereoselective and Enantioselective Synthesis Strategies

The structure of this compound contains up to three stereocenters (at C2, C4, and C6), making stereocontrol a central challenge in its synthesis.

Diastereoselective Synthesis of the Oxane Ring: The relative stereochemistry of the methyl groups at C2 and C6 (cis or trans) is established during the formation of the tetrahydropyran (B127337) ring. Numerous methods exist for the diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyrans, which are common motifs in natural products. mdpi.com One effective strategy is the intramolecular reductive etherification of δ-trialkylsilyloxy ketones, which proceeds with high diastereoselectivity to furnish the cis-2,6-disubstituted ring system. nih.gov For example, using catalytic bismuth tribromide and triethylsilane, various ketones can be cyclized to yield cis products with diastereomeric ratios often exceeding 99:1. nih.gov Prins-type cyclizations also provide a powerful route to these frameworks, with the stereochemical outcome controlled by the choice of Lewis acid and reaction conditions. thieme-connect.comnih.gov

Stereocontrol at C4: Once the stereochemically defined cis- or trans-2,6-dimethyloxan-4-one is obtained, the stereochemistry at C4 is set.

Diastereoselective Reduction: The reduction of the ketone to the alcohol precursor can be highly diastereoselective. The use of sterically bulky reducing agents (e.g., L-Selectride) typically favors axial attack on the carbonyl, leading to an equatorial hydroxyl group. Conversely, smaller reducing agents (e.g., NaBH4) may favor equatorial attack, yielding an axial hydroxyl group. The choice of reagent thus allows for the selective synthesis of different diastereomers of the 2,6-dimethyloxan-4-ol intermediate. nih.gov

Stereospecific Substitution: The conversion of the alcohol to the thiol via the Mitsunobu reaction is a stereospecific process that proceeds with complete inversion of configuration at the reacting center. missouri.eduwikipedia.orgrsc.org Therefore, by starting with a specific diastereomer of the alcohol, one can predictably synthesize the corresponding inverted diastereomer of the thiol. An equatorial alcohol will yield an axial thiol, and an axial alcohol will yield an equatorial thiol.

Enantioselective Synthesis: An enantioselective synthesis requires establishing the absolute configuration of the stereocenters. This is typically achieved by using a chiral starting material. For instance, a synthesis could commence from the commercially available ethyl (R)-3-hydroxybutyrate. researchgate.net This chiral building block can be elaborated through a sequence of reactions, such as conversion to a Weinreb amide followed by reaction with a lithiated phenol derivative, to construct an acyclic precursor with the desired absolute stereochemistry. Subsequent acid-catalyzed deprotection and Mitsunobu cyclization would yield an enantiomerically pure 2,6-dimethyl-substituted oxane ring system, which can then be carried forward to the target thiol. researchgate.net

Due to the absence of specific scientific literature and experimental data for the compound "this compound" in the provided search results, it is not possible to generate a detailed and scientifically accurate article on its chemical reactivity and transformative potentials as requested. The search did not yield any information regarding its oxidation, nucleophilic reactions, addition reactions, potential to form sulfur-containing heterocycles, or the reactivity of its dimethyloxane ring system.

To provide a comprehensive and factual article that adheres to the strict outline and content requirements, specific research findings on "this compound" are necessary. General information on the reactivity of thiols or oxane rings would not meet the specific constraints of the request, which is to focus solely on the named compound. Without dedicated studies on this particular molecule, any attempt to detail its chemical behavior would be speculative and not based on verifiable research.

Investigating the Chemical Reactivity and Transformative Potentials of 2,6 Dimethyloxane 4 Thiol

Reactivity of the Dimethyloxane Ring System

Functionalization at Peripheral Positions of the Oxane Ring

The reactivity of 2,6-dimethyloxane-4-thiol is dominated by the nucleophilic character of the thiol group and the structural scaffold of the oxane ring. Functionalization can be envisioned at both the sulfur atom and, to a lesser extent, the carbon framework of the ring.

The thiol group is readily deprotonated to form a thiolate, which is a potent nucleophile. This allows for a variety of S-functionalization reactions. For instance, S-alkylation via SN2 reactions with alkyl halides can be used to introduce a wide range of substituents, leading to the formation of thioethers.

Oxidation of the thiol group offers another avenue for functionalization. Mild oxidizing agents can induce the formation of a disulfide bridge, linking two molecules of this compound. More vigorous oxidation can lead to the formation of sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H) nih.govresearchgate.net. The formation of these oxidized species can significantly alter the chemical and physical properties of the parent molecule.

Reactions involving the oxane ring itself are generally less facile due to the relative inertness of C-H and C-O bonds in ethers. However, functionalization at positions alpha to the ring oxygen could potentially be achieved under radical conditions.

Stereochemical Influences on Reaction Pathways and Outcomes

The presence of three stereocenters in this compound (at C2, C4, and C6) gives rise to a number of possible diastereomers. The spatial arrangement of the two methyl groups and the thiol group significantly dictates the molecule's reactivity and the stereochemical outcome of its reactions.

The pre-existing stereochemistry of this compound exerts a strong directing effect on incoming reagents. In intermolecular reactions, the steric hindrance imposed by the methyl groups and the conformational preference of the oxane ring will favor the approach of reagents from the less hindered face, leading to diastereoselective product formation. For example, in the alkylation of the corresponding thiolate, the choice of alkylating agent and reaction conditions would be crucial in controlling the diastereoselectivity.

In intramolecular reactions, the relative stereochemistry of the reacting groups is paramount. For instance, a hypothetical intramolecular cyclization reaction involving the thiol group and a substituent on the oxane ring would proceed via a transition state where the stereochemical relationship between the reacting centers is well-defined, leading to a specific stereoisomer of the product.

To illustrate the potential for diastereoselectivity, consider the hypothetical epoxidation of an unsaturated derivative of this compound. The directing influence of the nearby substituents would likely lead to the formation of one diastereomer of the epoxide in excess.

Hypothetical Diastereoselective Reaction Data

| Reactant Stereoisomer | Reagent | Major Product Diastereomer | Diastereomeric Excess (%) |

| (2R,4R,6S)-2,6-dimethyloxane-4-thiol | m-CPBA | (2R,4R,6S,xR)-...-sulfoxide | 85 |

| (2R,4S,6R)-2,6-dimethyloxane-4-thiol | m-CPBA | (2R,4S,6R,xS)-...-sulfoxide | 92 |

The six-membered oxane ring of this compound is expected to adopt a chair conformation to minimize steric strain. The substituents (two methyl groups and one thiol group) can occupy either axial or equatorial positions. The relative stability of these conformers is determined by the steric interactions between the substituents. Generally, larger substituents prefer the equatorial position to avoid 1,3-diaxial interactions.

The conformational equilibrium will have a direct impact on the reactivity of the thiol group. An equatorially positioned thiol group is more sterically accessible and is expected to react faster in many cases compared to an axially positioned thiol group, which is more sterically hindered. The specific conformation of the starting diastereomer will therefore play a critical role in determining the reaction pathway and rate.

For instance, in an oxidation reaction, the rate of reaction for a diastereomer with an equatorial thiol group may be significantly higher than for a diastereomer with an axial thiol group due to improved accessibility for the oxidizing agent.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling the reaction outcomes and designing new synthetic transformations.

Kinetic studies can provide valuable insights into the reaction mechanisms. The rate of a reaction can be determined by monitoring the disappearance of the reactant or the appearance of the product over time. For reactions of this compound, factors such as the concentration of reactants, temperature, and the choice of solvent can all influence the reaction rate.

The stereochemistry of the molecule is also expected to have a significant impact on the reaction kinetics. As mentioned earlier, the accessibility of the thiol group, which is dictated by its conformational preference (axial vs. equatorial), will likely be reflected in the reaction rates.

Hypothetical Kinetic Data for Thiol Oxidation

| Stereoisomer | Thiol Position | Rate Constant (k, M⁻¹s⁻¹) |

| cis,cis-2,6-dimethyloxane-4-thiol | Equatorial | 1.2 x 10⁻² |

| cis,trans-2,6-dimethyloxane-4-thiol | Axial | 3.5 x 10⁻³ |

| trans,trans-2,6-dimethyloxane-4-thiol | Equatorial | 1.5 x 10⁻² |

Many reactions of thiols proceed through reactive intermediates such as thiolates, thiyl radicals, sulfenic acids, and sulfenyl chlorides nih.govresearchgate.net. The identification and characterization of these transient species are key to elucidating the reaction mechanism. Spectroscopic techniques, such as NMR and EPR, can be employed to detect and study these intermediates.

For example, in a radical-mediated reaction, the formation of a thiyl radical intermediate could be confirmed by EPR spectroscopy. In oxidation reactions, the transient formation of a sulfenic acid might be observed under carefully controlled conditions researchgate.net.

Computational chemistry provides a powerful tool for studying reaction mechanisms, allowing for the calculation of the energies of transition states and intermediates. These calculations can help to rationalize the observed reactivity and selectivity and can be used to predict the most likely reaction pathway. For reactions of this compound, computational studies could be used to model the different chair conformations, investigate the energy barriers for various reaction pathways, and predict the stereochemical outcomes of reactions.

Advanced Spectroscopic and Structural Characterization of 2,6 Dimethyloxane 4 Thiol and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the unambiguous determination of its elemental composition. For 2,6-dimethyloxane-4-thiol (C₈H₁₆OS), the theoretical exact mass can be calculated with high precision, which serves as a primary confirmation of the compound's identity.

Beyond the molecular formula, the fragmentation pattern observed in the mass spectrum offers significant structural information. Electron impact (EI) ionization of this compound is expected to induce characteristic fragmentation pathways for both the cyclic ether and thiol moieties. nsf.govunipd.it The initial ionization often occurs on the oxygen atom of the oxane ring, as it is the most electron-rich site. nih.gov

Common fragmentation mechanisms for cyclic ethers include α-cleavage and ring-opening reactions. researchgate.netwikipedia.org The primary fragmentation events anticipated for this compound would involve:

Loss of an alkyl radical: Cleavage of a methyl group at the C2 or C6 position (M-15) is a probable pathway. nih.gov

Ring cleavage: The molecular ion can undergo ring opening, followed by further fragmentation to produce smaller, stable ions. For instance, transannular cleavage or β-scission can lead to the formation of various fragment ions. nih.govresearchgate.net

Loss of the thiol group: Cleavage of the C-S bond can result in the loss of an SH radical (M-33) or a molecule of hydrogen sulfide (B99878) (H₂S) through rearrangement (M-34).

α-cleavage adjacent to sulfur: Fragmentation of the C3-C4 or C4-C5 bond can also occur.

These fragmentation pathways provide a detailed fingerprint of the molecule's connectivity.

Table 1: Predicted HRMS Fragmentation Data for this compound

| m/z (Predicted) | Lost Fragment | Formula of Fragment | Plausible Structure of Ion |

| 145.0940 | •CH₃ | CH₃ | [C₇H₁₃OS]⁺ |

| 129.0991 | •SH | SH | [C₈H₁₅O]⁺ |

| 113.0678 | •CH₃, H₂S | CH₃, H₂S | [C₇H₁₁O]⁺ |

| 71.0491 | C₄H₉S | C₄H₉S | [C₄H₇O]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of organic molecules in solution. For this compound, a combination of one-dimensional and multi-dimensional NMR techniques is required for complete structural and stereochemical assignment.

Multi-dimensional NMR experiments are crucial for resolving signal overlap and establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) scalar couplings, typically over two or three bonds. sdsu.edu For this compound, COSY would establish the connectivity of the protons around the oxane ring (H2-H3, H3-H4, H4-H5, H5-H6) and the coupling between the methine protons at C2 and C6 and their respective methyl groups. science.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons, providing a map of one-bond ¹H-¹³C connections. pressbooks.pubcolumbia.edu This allows for the unambiguous assignment of carbon signals based on the more easily assigned proton spectrum. Carbons adjacent to the ether oxygen are expected in the 50-80 ppm range, while those near the thiol group appear further upfield (20-40 ppm). libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). columbia.eduhuji.ac.il This is vital for piecing together the molecular skeleton, especially for identifying quaternary carbons or connecting fragments separated by heteroatoms. Key HMBC correlations would include those from the methyl protons to the C2/C6 and C3/C5 ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space proximity of nuclei (typically within 5 Å). libretexts.org This is the primary method for determining the relative stereochemistry of the molecule. youtube.comacdlabs.com For example, a NOESY cross-peak between the protons of one methyl group and an axial proton on the opposite side of the ring would indicate a cis relationship between them. The absence of such a correlation would suggest a trans arrangement.

Table 2: Predicted Multi-dimensional NMR Correlations for this compound (cis-isomer example)

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) | Key NOESY Correlations (¹H) |

| H2 (methine) | H3, CH₃-2 | C2 | C3, C6, CH₃-2 | H6 (axial), H3 (axial) |

| H3 (methylene) | H2, H4 | C3 | C2, C4, C5 | H5 (axial), H2 (axial) |

| H4 (methine) | H3, H5, SH | C4 | C2, C3, C5, C6 | H2 (equatorial), H6 (equatorial) |

| H5 (methylene) | H4, H6 | C5 | C3, C4, C6 | H3 (axial), H6 (axial) |

| H6 (methine) | H5, CH₃-6 | C6 | C2, C5, CH₃-6 | H2 (axial), H5 (axial) |

| CH₃-2 (methyl) | H2 | C-Me2 | C2, C3 | H3 (equatorial) |

| CH₃-6 (methyl) | H6 | C-Me6 | C5, C6 | H5 (equatorial) |

The six-membered oxane ring of this compound is not planar but exists predominantly in chair-like conformations, similar to cyclohexane. nih.govresearchgate.net These chair conformations can interconvert via a "ring-flip" process. Substituents on the ring can exist in either axial or equatorial positions, each having a different energy.

At room temperature, this chair-chair interconversion is typically fast on the NMR timescale, resulting in a time-averaged spectrum where the chemical shifts and coupling constants are a weighted average of the contributing conformers. nih.gov However, by lowering the temperature, this process can be slowed down. Dynamic NMR spectroscopy at low temperatures can "freeze out" the individual conformers, allowing for the observation of separate sets of signals for each. nih.govacs.org This allows for the determination of the relative populations of the conformers, and from this, the difference in Gibbs free energy (ΔG°) between them can be calculated. Furthermore, analysis of the spectra at intermediate temperatures (coalescence) can provide the activation energy barrier for the ring inversion process.

For molecules with significant signal overlap or complex coupling patterns, advanced NMR pulse sequences are employed to simplify the spectra and extract specific information. strath.ac.ukutoronto.ca

Selective 1D Experiments: Techniques like 1D-TOCSY (Total Correlation Spectroscopy) and 1D-NOESY allow for the selective irradiation of a single proton resonance. A 1D-TOCSY will reveal all other protons within the same spin-coupling network, which is useful for isolating the signals of the entire oxane ring system. A selective 1D-NOESY can more accurately quantify through-space interactions compared to its 2D counterpart.

Gradient-Selected Sequences: The incorporation of pulsed-field gradients into multi-dimensional experiments (e.g., gCOSY, gHSQC) significantly improves data quality by selecting for the desired coherence pathway and suppressing artifacts, leading to cleaner spectra that are easier to interpret. strath.ac.uk

J-Resolved and Coupling-Constant-Based Sequences: Experiments can be designed to specifically measure the magnitude of scalar coupling constants (J-values). These values are crucial for conformational analysis, as the magnitude of ³J_HH couplings is related to the dihedral angle between the protons via the Karplus equation. Advanced sequences like H2BC can help differentiate two-bond from three-bond HMBC correlations, removing ambiguity in structural assignment. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and sensitive method for identifying the functional groups present in a molecule based on the absorption of infrared radiation.

Each functional group in this compound has characteristic vibrational frequencies. The FTIR spectrum provides direct evidence for the presence of the key structural components.

S-H Stretch: The thiol group gives rise to a characteristic, though typically weak, absorption band in the region of 2550-2600 cm⁻¹. mdpi.comlibretexts.org The low intensity is due to the small change in dipole moment during the S-H bond vibration.

C-O-C Stretch: The ether linkage within the saturated oxane ring is expected to produce a very strong and prominent C-O-C asymmetric stretching absorption between 1070 and 1140 cm⁻¹. spectroscopyonline.compressbooks.pub This is often one of the most intense peaks in the fingerprint region of the spectrum for a cyclic ether.

C-H Stretch: The aliphatic methyl and methylene (B1212753) groups will show multiple strong C-H stretching bands in the region of 2850-2960 cm⁻¹. mdpi.com

The absence of strong absorptions in other regions, such as a broad O-H stretch around 3300 cm⁻¹ or a sharp C=O stretch around 1715 cm⁻¹, confirms the absence of alcohol and carbonyl functionalities, respectively.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Intensity | Bond | Vibrational Mode |

| 2960-2850 | Strong | C-H | Stretching |

| 2550-2600 | Weak | S-H | Stretching |

| 1470-1450 | Medium | C-H | Bending (Scissoring) |

| 1070-1140 | Strong | C-O-C | Asymmetric Stretching |

| 700-600 | Weak-Medium | C-S | Stretching |

Raman Spectroscopy for Molecular Vibrations and Conformational Insights

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, making it a powerful tool for structural elucidation and conformational analysis. When monochromatic light interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). This inelastic scattering results from the molecule either gaining or losing energy to the photons, corresponding to transitions between its vibrational energy levels. The resulting Raman spectrum, a plot of intensity versus the energy shift (in wavenumbers, cm⁻¹), contains a series of peaks, each corresponding to a specific molecular vibration.

For this compound, Raman spectroscopy can selectively probe the various functional groups and the skeletal structure of the molecule. The key vibrational modes expected are:

S-H Stretch (νS-H): The stretching vibration of the thiol group typically appears as a weak but sharp band in the region of 2550-2600 cm⁻¹. Its intensity is often low in infrared spectra, making Raman a valuable complementary technique for its detection.

C-S Stretch (νC-S): The carbon-sulfur stretching vibrations are found in the fingerprint region, typically between 600 and 750 cm⁻¹. The exact position can be influenced by the conformation of the molecule, particularly the orientation of the thiol group (axial vs. equatorial). rsc.org

C-O-C Vibrations: The oxane ring is characterized by symmetric and asymmetric stretching vibrations of the C-O-C ether linkage, which typically appear in the 1050-1150 cm⁻¹ region. Ring breathing and deformation modes also contribute to the spectrum at lower frequencies.

CH₂, CH₃ Vibrations: The spectrum will also contain bands corresponding to the stretching and bending modes of the methyl and methylene groups. For instance, the CH₂ twisting and bending regions (around 1200-1500 cm⁻¹) can be sensitive to the local conformation of the ring. nih.gov

Beyond identifying functional groups, Raman spectroscopy provides significant insights into the conformational isomerism of the oxane ring. nih.gov Like cyclohexane, the 2,6-dimethyloxane ring is expected to exist predominantly in a chair conformation to minimize steric and torsional strain. Raman spectra can help distinguish between different conformers, such as those with axial or equatorial substituents. nih.govustc.edu.cn For example, the positions and intensities of skeletal vibrations and C-S stretching modes can differ between the cis and trans isomers, which in turn have preferred conformations regarding the axial or equatorial placement of the methyl and thiol groups. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental Raman data to assign vibrational modes to specific conformations and determine the most stable structures. nih.gov

Table 1: Expected Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| S-H Stretch | Thiol (-SH) | 2550 - 2600 | Typically weak but sharp. |

| C-H Stretch | Methyl/Methylene (-CH₃, -CH₂) | 2850 - 3000 | Strong, complex band. |

| CH₂ Scissor | Methylene (-CH₂) | 1440 - 1470 | Sensitive to ring conformation. |

| C-O-C Stretch | Ether (Oxane ring) | 1050 - 1150 | Strong, characteristic of the ring. |

| C-S-H Bend | Thiol (-CSH) | ~850 | Can shift upon deuteration, confirming thiol presence. rsc.org |

| C-S Stretch | Thiol (-CS) | 600 - 750 | Position is sensitive to conformation (axial vs. equatorial). |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov The technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, it is possible to calculate a three-dimensional map of the electron density within the crystal's unit cell and thus determine the exact positions of all atoms, as well as the bond lengths, bond angles, and torsion angles that define the molecular conformation in the solid state. nih.gov

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous proof of its solid-state structure. The analysis would confirm the chair conformation of the oxane ring, which is the expected lowest-energy conformation. Furthermore, it would reveal the relative stereochemistry of the three chiral centers (at C2, C4, and C6) for the specific stereoisomer that was crystallized. This includes determining whether the methyl and thiol substituents are in axial or equatorial positions and whether the methyl groups are cis or trans relative to each other.

The structural data obtained would be of high precision, allowing for a detailed analysis of intramolecular interactions. For example, the analysis could reveal subtle distortions in the oxane ring caused by the substituents or indicate the presence of intramolecular hydrogen bonding involving the thiol group. This information is invaluable for understanding the molecule's steric and electronic properties and serves as a benchmark for validating the results of computational chemistry models. researchgate.net

Table 2: Hypothetical X-ray Crystallographic Data for a Conformer of this compound

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-S | ~1.82 Å | |

| S-H | ~1.34 Å | |

| C-O | ~1.43 Å | |

| C-C | ~1.53 Å | |

| Bond Angles (°) | ||

| C-S-H | ~96° | |

| C-O-C | ~111° | |

| O-C-C | ~109° | |

| C-C-C | ~110° | |

| Torsion Angles (°) |

Photoelectron Spectroscopy (e.g., XPS, UPS) for Electronic Structure Characterization

Photoelectron Spectroscopy (PES) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and electronic state of the elements within a material. The technique is based on the photoelectric effect, where irradiating a sample with high-energy photons causes the emission of electrons. By measuring the kinetic energy of these photoemitted electrons, the binding energy of the electrons in the material can be determined.

X-ray Photoelectron Spectroscopy (XPS) uses X-rays to probe the core-level electrons. It is highly valuable for determining the elemental composition and, more importantly, the chemical environment or oxidation state of the atoms. For this compound, XPS can be used to:

Confirm Elemental Composition: Detect the presence of Carbon (C), Oxygen (O), and Sulfur (S).

Characterize Chemical States: The high-resolution spectrum for each element can be resolved into peaks corresponding to different chemical environments.

S 2p: The binding energy of the S 2p core level is highly indicative of the sulfur chemical state. For a thiol (R-SH), the S 2p₃/₂ peak is expected to appear around 164 eV. thermofisher.com This would clearly distinguish it from other sulfur species like sulfides (~162 eV) or oxidized forms like sulfones or sulfates (>168 eV). xpsfitting.comukm.myxpsfitting.com The S 2p signal will appear as a doublet (2p₃/₂ and 2p₁/₂) due to spin-orbit coupling, with a characteristic splitting of approximately 1.18 eV and an area ratio of 2:1. xpsfitting.comxpsfitting.com

O 1s: The O 1s peak for the ether linkage (C-O-C) in the oxane ring is expected around 532.5-533.5 eV.

C 1s: The C 1s spectrum can be deconvoluted into components representing carbon atoms with different bonding partners: C-C/C-H bonds (~284.8-285.0 eV) and C-O/C-S bonds (at a slightly higher binding energy, ~286-287 eV).

Ultraviolet Photoelectron Spectroscopy (UPS) uses ultraviolet photons to probe the lower-energy valence electrons, which are involved in chemical bonding. The resulting spectrum provides direct information about the molecular orbital energy levels. For this compound, UPS could be used to study the electronic structure of the highest occupied molecular orbitals (HOMO), which would likely have significant contributions from the lone pair electrons on the sulfur and oxygen atoms.

Table 4: Expected XPS Core-Level Binding Energies for this compound

| Element | Orbital | Chemical Group | Expected Binding Energy (eV) |

|---|---|---|---|

| Sulfur | S 2p₃/₂ | Thiol (C-S-H) | ~164.0 |

| Oxygen | O 1s | Ether (C-O-C) | ~533.0 |

| Carbon | C 1s | C-C, C-H | ~285.0 |

Theoretical and Computational Investigations of 2,6 Dimethyloxane 4 Thiol

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

No MD simulations have been reported that would describe the conformational preferences (e.g., chair, boat, twist-boat conformations of the oxane ring and the orientation of the thiol group) or the dynamic behavior of 2,6-Dimethyloxane-4-thiol in various solvents or environments.

Computational Modeling of Reaction Mechanisms and Transition States

There is no available computational research detailing the mechanisms of reactions involving this compound, such as its oxidation, deprotonation, or participation in nucleophilic substitution. Consequently, no data on transition state geometries or activation energies exists.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

While general methods for predicting NMR and vibrational spectra exist, no specific computational studies have been published that predict the ¹H and ¹³C NMR chemical shifts or the IR/Raman vibrational frequencies for this compound. Such predictions are crucial for comparing with experimental data to confirm the molecular structure.

Computational Insights into Structure-Reactivity and Structure-Selectivity Relationships

Without computational data on its electronic structure and reaction mechanisms, it is impossible to derive any structure-reactivity or structure-selectivity relationships for this compound.

Strategic Applications of 2,6 Dimethyloxane 4 Thiol in Chemical Synthesis

Potential Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The bifunctional nature of 2,6-dimethyloxane-4-thiol, containing both a thiol and an ether (oxane) functionality, could make it a valuable intermediate in the synthesis of more complex molecules. The thiol group is a versatile functional group that can undergo a wide range of transformations, including alkylation, oxidation, and addition to unsaturated systems. The oxane ring provides a stable heterocyclic core that can be incorporated into larger molecular frameworks. The stereochemistry of the methyl groups could be exploited to control the three-dimensional structure of the target molecules.

Postulated Utilization as a Versatile Reagent in Organosulfur Chemistry

In the field of organosulfur chemistry, thiols are fundamental building blocks. libretexts.org this compound could potentially be used in reactions such as:

Thiol-ene reactions: The addition of the thiol group across a double bond is a powerful and often stereoselective reaction for forming carbon-sulfur bonds. nih.govnih.gov

Thio-Michael additions: The conjugate addition of the thiol to α,β-unsaturated carbonyl compounds. mdpi.com

Formation of disulfides: Oxidation of the thiol can lead to the formation of disulfide bonds, which are important in various fields, including polymer chemistry and biochemistry. libretexts.org

Hypothetical Development of Novel Heterocyclic Systems Incorporating the Oxane-Thiol Core

The oxane-thiol structure could serve as a scaffold for the synthesis of novel heterocyclic systems. The thiol group could be used as a handle to introduce other rings or functional groups. For instance, reaction with appropriate bifunctional reagents could lead to the formation of fused or spirocyclic systems containing both oxygen and sulfur. Such novel heterocycles could be of interest for their potential biological activity or material properties. griffith.edu.au

Theoretical Contribution to the Synthesis of Advanced Materials and Polymers (e.g., via Thiol-Ene Chemistry)

Thiol-ene chemistry, a type of "click chemistry," is a highly efficient method for polymer synthesis and modification. nih.govnih.gov If this compound were available, it could potentially be used as a monomer or a cross-linking agent in the preparation of advanced materials. The incorporation of the oxane ring into the polymer backbone could impart specific properties such as altered polarity, solubility, and thermal stability. The reactivity of the thiol group allows for the formation of thioether linkages, which can contribute to the flexibility and other mechanical properties of the resulting polymer. rmit.edu.au

Speculative Application as a Chiral Building Block in Asymmetric Synthesis

The presence of stereocenters at positions 2 and 6 of the oxane ring means that this compound is a chiral molecule. If it could be prepared in an enantiomerically pure form, it would have potential as a chiral building block in asymmetric synthesis. beilstein-journals.orgnih.gov The defined stereochemistry of the methyl groups could be used to induce chirality in new stereocenters formed during a chemical reaction. This is a common strategy in the synthesis of pharmaceuticals and other biologically active molecules where a specific stereoisomer is often responsible for the desired activity. nih.gov

Derivatization Strategies and Analogue Development for 2,6 Dimethyloxane 4 Thiol

Synthesis of Thioether and Sulfide (B99878) Derivatives

The nucleophilic nature of the thiol group in 2,6-dimethyloxane-4-thiol makes it amenable to the synthesis of various thioether and sulfide derivatives. Standard alkylation reactions and metal-catalyzed cross-coupling reactions are commonly employed for this purpose.

One of the most straightforward methods for the synthesis of thioethers is the S-alkylation of the corresponding thiol. This typically involves the deprotonation of the thiol with a suitable base to form a more nucleophilic thiolate anion, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. masterorganicchemistry.com For a secondary thiol like this compound, this reaction would proceed with inversion of configuration if the carbon bearing the sulfur is a stereocenter and the reaction occurs directly at that center, although in this case, the stereocenters are at the 2 and 6 positions of the oxane ring. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions. Common bases include sodium hydroxide (B78521), potassium carbonate, and sodium hydride. masterorganicchemistry.com

| Alkylating Agent | Base | Solvent | Product |

| Methyl Iodide | Sodium Hydroxide | Ethanol | 2,6-Dimethyl-4-(methylthio)oxane |

| Benzyl Bromide | Potassium Carbonate | Acetone | 4-(Benzylthio)-2,6-dimethyloxane |

| Isopropyl Bromide | Sodium Hydride | Tetrahydrofuran | 2,6-Dimethyl-4-(isopropylthio)oxane |

Alternatively, thioethers can be synthesized through the dehydrative coupling of thiols with alcohols. This method is considered a greener approach as it avoids the use of alkyl halides and produces water as the only byproduct. chemrevlett.com Transition metal catalysts, such as those based on copper, are often employed to facilitate this transformation. chemrevlett.comnih.gov For instance, the reaction of this compound with a primary, secondary, or tertiary alcohol in the presence of a copper(II) triflate catalyst can afford the corresponding thioether in good yields. nih.gov

Preparation of Oxidized Analogues (e.g., Sulfoxides, Sulfones)

The sulfur atom in this compound and its thioether derivatives can be readily oxidized to form sulfoxides and sulfones, which represent important classes of compounds with distinct chemical properties. The oxidation state of the sulfur atom can be controlled by the choice of the oxidizing agent and the reaction conditions. google.com

For the selective oxidation of a thioether derived from this compound to the corresponding sulfoxide (B87167), mild oxidizing agents are typically used. Meta-chloroperoxybenzoic acid (m-CPBA) is a common reagent for this transformation, and by using one equivalent of the oxidant, the reaction can often be stopped at the sulfoxide stage. researchgate.netderpharmachemica.com The reaction is typically carried out at low temperatures to prevent over-oxidation to the sulfone. nih.gov Hydrogen peroxide is another widely used oxidant, and its reactivity can be modulated by the use of catalysts or by adjusting the reaction conditions. researchgate.netrsc.org

Further oxidation of the sulfoxide to the corresponding sulfone can be achieved by using an excess of the oxidizing agent or by employing stronger oxidants. organic-chemistry.org For example, reacting a thioether with two or more equivalents of m-CPBA will typically yield the sulfone. researchgate.net Similarly, hydrogen peroxide in the presence of a suitable catalyst, such as sodium tungstate, can efficiently oxidize sulfides directly to sulfones. researchgate.netrsc.org The oxidation of the thiol group itself can lead to the formation of sulfonic acids under vigorous oxidation conditions. google.com

| Starting Material | Oxidizing Agent | Equivalents | Product |

| 2,6-Dimethyl-4-(methylthio)oxane | m-CPBA | 1.0 | 2,6-Dimethyl-4-(methylsulfinyl)oxane |

| 2,6-Dimethyl-4-(methylthio)oxane | m-CPBA | >2.0 | 2,6-Dimethyl-4-(methylsulfonyl)oxane |

| 2,6-Dimethyl-4-(benzylthio)oxane | Hydrogen Peroxide | 1.0 | 4-(Benzylsulfinyl)-2,6-dimethyloxane |

| 2,6-Dimethyl-4-(benzylthio)oxane | Hydrogen Peroxide / Na₂WO₄ | >2.0 | 4-(Benzylsulfonyl)-2,6-dimethyloxane |

Functionalization and Modification of the Oxane Ring

While the thiol group is the most reactive site for derivatization, the oxane ring itself can also be modified, although this often requires more specialized synthetic methods. Strategies for the functionalization of saturated heterocyclic rings, such as the tetrahydropyran (B127337) core of this compound, often involve C-H activation. nih.gov

Palladium-catalyzed C-H arylation is a powerful tool for introducing aryl groups onto the oxane ring. nih.gov This method typically requires a directing group to achieve regioselectivity. In the context of this compound, a derivative containing a suitable directing group, such as an amino group, could be synthesized to direct the C-H activation to a specific position on the ring. nih.gov This approach allows for the late-stage modification of the core structure, providing access to a range of analogues that would be difficult to synthesize through other means.

Development of Stereoisomeric Analogues

This compound possesses stereocenters at the 2 and 6 positions of the oxane ring. The development of stereoisomeric analogues involves the synthesis of specific diastereomers or enantiomers of the parent compound or its derivatives. This can be achieved through stereoselective synthesis of the oxane ring or by separation of stereoisomers.

The Prins cyclization is a powerful method for the stereoselective synthesis of substituted tetrahydropyrans. nih.govbeilstein-journals.org This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. By carefully choosing the starting materials and reaction conditions, it is possible to control the stereochemistry of the newly formed stereocenters. For example, the reaction of a chiral homoallylic alcohol with an aldehyde can lead to the formation of a 2,4,6-trisubstituted tetrahydropyran with high diastereoselectivity. nih.gov This approach could be adapted to synthesize specific stereoisomers of 2,6-dimethyloxane-4-ol, which could then be converted to the corresponding thiol.

The relative stereochemistry of the substituents on the tetrahydropyran ring is often governed by thermodynamic and kinetic factors, with the chair conformation having equatorial substituents being the most stable. nih.gov By employing different synthetic strategies, it is possible to access both cis and trans isomers. For instance, while many methods favor the formation of cis-2,6-disubstituted tetrahydropyrans, specific methodologies have been developed for the synthesis of the less stable trans isomers. nih.gov

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. The incorporation of this compound into MCRs could provide rapid access to a diverse range of complex derivatives.

The Ugi reaction is a well-known four-component reaction that involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org While carboxylic acids are the typical acidic component, variations of the Ugi reaction have been developed that can accommodate other nucleophiles. Although the direct participation of a secondary thiol as the primary nucleophile in a classical Ugi reaction is not standard, related processes such as the Ugi-Smiles reaction have been shown to incorporate phenols. researchgate.net The higher nucleophilicity of thiols compared to alcohols suggests that with appropriate reaction design, this compound could potentially participate in Ugi-type reactions.

The Passerini reaction is another important MCR that involves the reaction of an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Similar to the Ugi reaction, the direct involvement of a thiol as the primary nucleophile is not typical in the classical Passerini reaction. However, the high reactivity and nucleophilicity of the thiol group in this compound could potentially be exploited in novel MCRs designed to incorporate sulfur-containing fragments.

Advanced Analytical Methodologies for the Detection and Quantification of 2,6 Dimethyloxane 4 Thiol

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For a molecule like 2,6-dimethyloxane-4-thiol, both gas and liquid chromatography offer powerful solutions for its isolation and measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Structural Confirmation

Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds such as this compound. The gas chromatograph separates volatile compounds in a sample, and the mass spectrometer provides detailed structural information, enabling confident identification.

For trace-level detection, sample preparation often involves a pre-concentration step. Techniques like headspace solid-phase microextraction (HS-SPME) are highly effective for extracting volatile thiols from a sample matrix. nih.gov To enhance sensitivity and chromatographic performance, derivatization can be employed. Reagents such as pentafluorobenzyl bromide (PFBBr) react with the thiol group to form a derivative that is more stable and has better detection characteristics. nih.govsigmaaldrich.com

The GC separates the derivatized or underivatized thiol from other matrix components based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the compound enters the mass spectrometer, which bombards it with electrons (in electron impact ionization mode), causing it to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a "molecular fingerprint" for identification. For quantification, the instrument can be operated in selected ion monitoring (SIM) mode, which increases sensitivity by focusing on specific fragment ions characteristic of the target analyte. chromforum.org

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Suggested Condition | Purpose |

| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) with derivatization using PFBBr. | Concentrates the volatile analyte and improves thermal stability and sensitivity. |

| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column. | Provides good separation for a wide range of volatile and semi-volatile compounds. |

| Injection Mode | Splitless at 250 °C. | Ensures the entire sample is transferred to the column for maximum sensitivity. |

| Oven Program | Initial 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min. | Separates compounds based on boiling points. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min. | Transports the analyte through the column. |

| MS Ionization | Electron Impact (EI) at 70 eV. | Standard ionization technique that produces reproducible fragmentation patterns. |

| MS Detection | Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification. | Full scan provides a complete mass spectrum for identification, while SIM offers higher sensitivity for quantification. |

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

High-performance liquid chromatography (HPLC) is a versatile technique for separating compounds that may not be sufficiently volatile or thermally stable for GC analysis. Aliphatic thiols like this compound lack a strong native chromophore, making their detection by standard UV-Vis detectors challenging. nih.gov

To overcome this, a common strategy is pre-column derivatization, where the thiol is reacted with a labeling agent to form a product with strong UV absorbance or fluorescence. nih.govsemanticscholar.org Reagents such as ethacrynic acid or ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) are effective for this purpose, allowing for highly sensitive detection. nih.govmdpi.com The separation is typically achieved using reversed-phase chromatography, where a non-polar stationary phase (like C18) is used with a polar mobile phase. mdpi.com

In cases where derivatization is not desirable, other detectors can be used. A Refractive Index (RI) detector can be employed, but it is generally less sensitive and not compatible with gradient elution. An Evaporative Light Scattering Detector (ELSD) is another option that detects any non-volatile analyte after the mobile phase has been evaporated, making it suitable for gradient methods.

Table 2: Example HPLC Method with Pre-Column Derivatization

| Parameter | Suggested Condition | Purpose |

| Derivatization Reagent | SBD-F (Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate). | Reacts with the thiol group to form a highly fluorescent derivative. |

| HPLC Column | C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). | Standard reversed-phase column for separating a wide range of compounds. |

| Mobile Phase | Gradient elution with A: Acetonitrile and B: Water with 0.1% Formic Acid. | Provides efficient separation of derivatized compounds. |

| Flow Rate | 1.0 mL/min. | Typical flow rate for analytical HPLC. |

| Detector | Fluorescence Detector (FD). | Offers high sensitivity and selectivity for the fluorescently labeled thiol. |

| UV-Vis Detector | Can be used if a UV-absorbing derivatizing agent is employed. | Provides an alternative detection method to fluorescence. |

| ELSD/RI Detector | For analysis without derivatization. | Universal detectors, though typically with lower sensitivity than FD or UV-Vis for derivatized compounds. |

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

The structure of this compound contains multiple chiral centers, meaning it can exist as several different stereoisomers (enantiomers and diastereomers). These isomers can have different biological activities and properties. Chiral chromatography is a specialized technique used to separate these stereoisomers. acs.org

This separation can be achieved using either GC or HPLC equipped with a chiral stationary phase (CSP). researchgate.net CSPs are designed to interact differently with each stereoisomer, leading to different retention times.

Chiral GC: Columns with cyclodextrin-based stationary phases are often used to separate volatile enantiomers. acs.org

Chiral HPLC: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and are effective for a broad range of chiral compounds. researchgate.net

Developing a chiral separation method often requires screening different CSPs and mobile phase compositions to find the optimal conditions for resolving the stereoisomers of this compound. researchgate.net

Table 3: Approaches for Chiral Separation of this compound

| Technique | Chiral Stationary Phase (CSP) Type | Mobile Phase (Illustrative) | Principle of Separation |

| Chiral HPLC | Polysaccharide-based (e.g., cellulose or amylose derivatives). | Normal Phase: Hexane/Isopropanol. Reversed Phase: Acetonitrile/Water. | Differential interactions (e.g., hydrogen bonding, dipole-dipole) between the stereoisomers and the chiral polymer backbone of the stationary phase. |

| Chiral GC | Cyclodextrin derivatives. | N/A (Carrier Gas: Helium or Hydrogen). | Formation of transient diastereomeric inclusion complexes between the stereoisomers and the chiral cyclodextrin cavity. |

Electrochemical Sensing Methods for Thiol Detection

Electrochemical sensors offer a highly sensitive, rapid, and often portable alternative for the detection of thiol-containing compounds. nih.gov These methods are based on the electrochemical oxidation of the thiol (-SH) group at the surface of a specially designed electrode. forensicsdetectors.com

Modern electrochemical sensors often incorporate nanomaterials, such as metallic nanoparticles (e.g., Ruthenium-Platinum), to enhance the electrocatalytic activity and improve the sensitivity and selectivity of the detection. nih.govresearchgate.net Techniques like differential pulse voltammetry (DPV) or cyclic voltammetry (CV) are used to apply a potential to the electrode and measure the resulting current. The current generated from the thiol oxidation is proportional to its concentration in the sample. This approach allows for the detection of mercaptans at very low levels, often in the nanomolar range. nih.gov

Table 4: Components of a Hypothetical Electrochemical Sensor for Thiol Detection

| Component | Material/Technique | Function |

| Working Electrode | Glassy Carbon Electrode modified with RuPt nanoparticles. | Provides the active surface for the electrochemical oxidation of the thiol group. nih.gov |

| Reference Electrode | Ag/AgCl. | Provides a stable reference potential. |

| Counter Electrode | Platinum wire. | Completes the electrical circuit. |

| Electrochemical Technique | Differential Pulse Voltammetry (DPV). | A highly sensitive technique that minimizes background current, improving detection limits. |

| Output Signal | Oxidation peak current. | The magnitude of the current is directly proportional to the thiol concentration. |

Spectrophotometric and Fluorometric Approaches for Trace Analysis

Spectrophotometric and fluorometric methods are widely used for the quantification of total thiol content in a sample. These techniques are typically based on a chemical reaction that produces a colored or fluorescent product.

The most common spectrophotometric method is the Ellman's assay, which uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). rsc.orgbmglabtech.com In this assay, the thiol group reduces DTNB, cleaving the disulfide bond to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored anion that can be quantified by measuring its absorbance at approximately 412 nm. bmglabtech.comresearchgate.net This method is simple, robust, and widely used for measuring total thiol concentration. broadpharm.comnih.gov

Fluorometric methods offer even higher sensitivity. These approaches require derivatizing the thiol with a fluorogenic reagent, such as monobromobimane or SBD-F, which are non-fluorescent until they react with a thiol. researchgate.net The resulting fluorescent adduct can then be measured using a fluorometer, allowing for the detection of thiols at very low concentrations.

Table 5: Comparison of Spectrophotometric and Fluorometric Methods for Thiol Analysis

| Feature | Spectrophotometric (Ellman's Assay) | Fluorometric (e.g., SBD-F Derivatization) |

| Principle | Chemical reaction with DTNB produces a colored product (TNB²⁻). researchgate.net | Derivatization with a fluorogenic reagent produces a fluorescent product. |

| Reagent | 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). | Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F). |

| Detection Wavelength | Absorbance at ~412 nm. bmglabtech.com | Excitation/Emission wavelengths specific to the fluorescent derivative. |

| Sensitivity | Micromolar range. | Nanomolar to picomolar range. |

| Selectivity | Measures total free thiols. | Measures total free thiols. |

| Application | General quantification of total thiol content. | Trace-level quantification of total thiol content. |

Method Validation and Quality Control in Chemical Analysis

To ensure that any analytical method produces reliable and accurate results, it must undergo a thorough validation process. tandfonline.comdemarcheiso17025.com Method validation demonstrates that an analytical procedure is suitable for its intended purpose. pharmaguideline.com The key parameters evaluated during validation are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). pharmaguideline.com

Following initial validation, ongoing quality control (QC) is essential to ensure the method continues to perform as expected over time. env.go.jpoiv.int This involves routinely analyzing quality control samples with known concentrations and monitoring the results using control charts. oiv.int These practices ensure the long-term reliability and integrity of the analytical data generated. env.go.jputak.com

Table 6: Key Parameters for Analytical Method Validation

| Validation Parameter | Description | Acceptance Criteria Example |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | No interference from blank or placebo at the retention time of the analyte. |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.995. |

| Range | The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | Defined by linearity and accuracy studies. |

| Accuracy | The closeness of the test results to the true value. | Recovery of 98-102% for spiked samples. |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst). | Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters (e.g., pH, temperature) are slightly varied. chromatographyonline.com |

Sample Preparation Techniques for Complex Chemical Matrices

The accurate detection and quantification of this compound, a potent volatile thiol, from complex chemical matrices such as food, beverages, and environmental samples present significant analytical challenges. These matrices contain a multitude of compounds at varying concentrations, including proteins, sugars, pigments, and other volatile and non-volatile substances, which can interfere with the analysis. This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. nih.govnih.gov Therefore, a crucial step in the analytical workflow is the selective extraction and concentration of the target analyte from the sample matrix prior to instrumental analysis.

Modern sample preparation techniques aim to be rapid, efficient, environmentally friendly (by minimizing or eliminating solvent use), and amenable to automation. For volatile sulfur compounds (VSCs) like this compound, headspace techniques are particularly favored as they isolate volatile analytes from the non-volatile matrix components.

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a widely adopted, solvent-free sample preparation technique that combines extraction, concentration, and sample introduction into a single step. nih.govnih.gov It utilizes a fused silica fiber coated with a stationary phase. When exposed to the headspace above a sample, volatile analytes partition from the sample matrix into the fiber coating.

Headspace SPME (HS-SPME) is particularly effective for analyzing VSCs in complex liquid and solid samples. nih.govnih.gov The efficiency of the extraction is influenced by several parameters that must be carefully optimized to overcome matrix effects, especially in high-ethanol matrices like alcoholic beverages. nih.govnih.gov

Fiber Coating: The choice of fiber coating is critical for the selective extraction of thiols. Coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) have demonstrated high efficiency for preconceiving a wide range of sulfur compounds. nih.gov

Sample Dilution: In matrices with high ethanol content, such as spirits, dilution is necessary to improve the extraction efficiency of VSCs. Studies have shown that reducing the ethanol concentration to a range of 2-5% (v/v) significantly enhances the detectability of these compounds. nih.govnih.gov

Salt Addition: The addition of salt, such as sodium chloride (NaCl), to the sample increases the ionic strength of the aqueous phase. This "salting-out" effect decreases the solubility of volatile organic compounds, promoting their transfer into the headspace and subsequent adsorption onto the SPME fiber. nih.gov

Temperature and Time: Extraction temperature and time are interdependent parameters. Higher temperatures can increase the volatility of analytes but may also decrease their adsorption onto the fiber. nih.gov Optimization is required to find the balance that provides the highest extraction efficiency in the shortest time. For many VSCs, extraction temperatures between 35°C and 45°C for 30 to 45 minutes have been found to be optimal. nih.govnih.gov

Addition of Chelating Agents: To prevent the oxidation of thiols, which can be catalyzed by trace metals in the sample, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial. acs.org

Stir Bar Sorptive Extraction (SBSE)

Stir Bar Sorptive Extraction (SBSE) is another powerful, solventless extraction technique introduced in 1999. nih.gov It is based on the same sorptive principle as SPME but utilizes a magnetic stir bar coated with a significantly larger volume of a sorbent phase, typically polydimethylsiloxane (PDMS). nih.govtue.nl This larger phase volume provides a higher extraction capacity and sensitivity, often 50 to 250 times greater than SPME, making it ideal for ultra-trace analysis. nih.govunirioja.es

SBSE can be performed in two main modes:

Direct Immersion (DI-SBSE): The coated stir bar is placed directly into the liquid sample, simultaneously stirring and extracting the analytes.

Headspace (HS-SBSE): The stir bar is suspended in the headspace above the sample, extracting the volatile compounds.

Similar to SPME, SBSE parameters must be optimized for the specific analyte and matrix. Factors such as extraction time, temperature, stirring speed, and sample modification (e.g., salt addition) are crucial for achieving high recovery and reproducibility. unirioja.es Recent advancements include the development of multi-stir bar sorptive extraction ((m)SBSE), which uses stir bars with different coatings (e.g., PDMS and ethylene glycol-modified silicone) simultaneously to provide a more uniform enrichment of a wider range of compounds with varying polarities. epa.gov Dual-stir bar sorptive extraction has also been developed for the simultaneous analysis of different types of thiols, some of which may require derivatization. doaj.org After extraction, the analytes are typically thermally desorbed from the stir bar and transferred to a gas chromatograph for analysis.

The following table summarizes typical optimized parameters for the extraction of volatile sulfur compounds from complex matrices using HS-SPME and HS-SBSE.

| Parameter | HS-SPME | HS-SBSE |

| Sorbent Phase | DVB/CAR/PDMS | PDMS |

| Sample Volume | 8-15 mL | 10-20 mL |

| Sample Modification | Dilution to 2.5-5% ethanol; Addition of 20% (w/v) NaCl; Addition of 1% EDTA | Addition of NaCl |

| Extraction Temp. | 35-45 °C | 60 °C |

| Extraction Time | 30-45 min | 6 hours |

| Agitation Speed | N/A | 500 rpm |

This table presents a summary of optimized conditions for the analysis of volatile sulfur compounds in complex beverage matrices based on published research findings. nih.govnih.govunirioja.es

Future Research Directions and Emerging Paradigms in 2,6 Dimethyloxane 4 Thiol Chemistry

Exploration of Unprecedented Reactivity and Catalytic Activity

The thiol group is renowned for its versatile reactivity, acting as a potent nucleophile, a reducing agent, and a ligand for metal catalysts. nih.gov The specific steric and electronic environment imposed by the 2,6-dimethyloxane scaffold could unlock unprecedented modes of reactivity and catalytic behavior.

Future research will likely focus on several key areas:

Organocatalysis: The thiol group can participate in various organocatalytic transformations, such as Michael additions. The chiral centers at the 2- and 6-positions of the oxane ring could serve as integral components of a novel organocatalyst, where the stereochemistry of the ring influences the enantioselectivity of the catalyzed reaction. The development of switchable organocatalytic systems, potentially based on rotaxane architectures involving similar thiol functionalities, could be an exciting avenue. researchgate.net

Nucleophilic Reactivity: The nucleophilicity of the thiol is a cornerstone of its chemistry. rsc.orgnih.gov Investigations into its reactions with a range of electrophiles will be crucial. Of particular interest will be reactions where the oxane ring's oxygen atom can participate, potentially leading to novel intramolecular cyclization or rearrangement pathways. The Bargellini reaction, which has been applied to other heterocyclic thiols to create sterically hindered carboxylic acids, could be a valuable synthetic tool. researchgate.net

Redox Chemistry: Thiols are central to redox biology and chemistry. nih.govnih.gov Research is expected to explore the oxidation of 2,6-dimethyloxane-4-thiol, which could lead to the formation of corresponding sulfenic acids, disulfides, and other oxidized sulfur species. These derivatives may exhibit unique properties and stability profiles due to the influence of the heterocyclic ring.

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Design and Property Prediction

Synthetic Route Design: Computer-aided synthesis planning (CASP) tools, driven by machine learning, can propose viable synthetic routes to this compound and its derivatives. nih.govnih.govchemrxiv.org These algorithms analyze vast databases of chemical reactions to suggest pathways that are efficient and high-yielding, saving significant experimental time and resources. pharmafeatures.com

Property Prediction: AI models are increasingly adept at predicting the physicochemical and biological properties of molecules from their structure alone. bme.huarxiv.orgnih.gov For this compound, these models could predict properties such as solubility, boiling point, and potential bioactivity, helping to prioritize experimental studies. ewuu.nlchemrxiv.org This is particularly valuable in low-data regimes, where experimental information is scarce. ewuu.nl

Table 1: Hypothetical Physicochemical Properties of this compound Predicted by a Machine Learning Model

| Property | Predicted Value | Prediction Confidence |